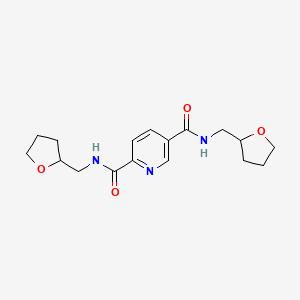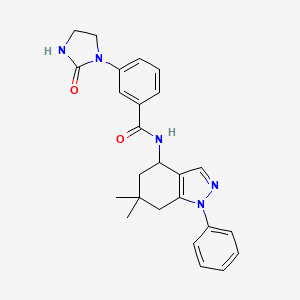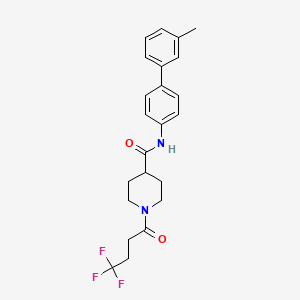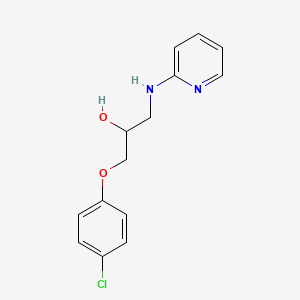
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide, also known as A-804598, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in several physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-804598 has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide selectively blocks the P2X7 receptor, which is involved in the release of pro-inflammatory cytokines and the activation of the inflammasome. By blocking the P2X7 receptor, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide reduces inflammation and neuronal damage in neurodegenerative diseases, reduces pain sensitivity in chronic pain, and inhibits the growth and metastasis of cancer cells.
Biochemical and Physiological Effects
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has several biochemical and physiological effects, including reducing inflammation and neuronal damage in neurodegenerative diseases, reducing pain sensitivity in chronic pain, and inhibiting the growth and metastasis of cancer cells. N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide in lab experiments include its selectivity for the P2X7 receptor, its ability to reduce inflammation and neuronal damage in neurodegenerative diseases, and its ability to reduce pain sensitivity in chronic pain. The limitations of using N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide in lab experiments include its potential toxicity and off-target effects, as well as the need for further studies to determine its optimal dosage and administration.
Orientations Futures
For the research on N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide include further studies to determine its optimal dosage and administration, its potential use in combination with other drugs for the treatment of neurodegenerative diseases, chronic pain, and cancer, and its potential use in other diseases and conditions. Additionally, further studies are needed to determine the long-term effects of N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide on the P2X7 receptor and its potential for the development of drug resistance.
Méthodes De Synthèse
The synthesis of N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide involves several steps, including the reaction of pyridine-2,5-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tetrahydro-2-furanmethanol to give the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the final product, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide.
Applications De Recherche Scientifique
N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, chronic pain, and cancer. In neurodegenerative diseases, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has been shown to reduce inflammation and neuronal damage in animal models of Alzheimer's disease and multiple sclerosis. In chronic pain, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has been shown to reduce pain sensitivity in animal models of neuropathic pain. In cancer, N,N'-bis(tetrahydro-2-furanylmethyl)-2,5-pyridinedicarboxamide has been shown to inhibit the growth and metastasis of several types of cancer cells.
Propriétés
IUPAC Name |
2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-16(19-10-13-3-1-7-23-13)12-5-6-15(18-9-12)17(22)20-11-14-4-2-8-24-14/h5-6,9,13-14H,1-4,7-8,10-11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNQQVENVKACFAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N,5-N-bis(oxolan-2-ylmethyl)pyridine-2,5-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6085864.png)


![1-acetyl-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-4-piperidinamine](/img/structure/B6085882.png)

![N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6085893.png)
![2-methyl-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6085910.png)
![2-(2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-ylidene)-1,3-cyclohexanedione](/img/structure/B6085915.png)
![methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B6085924.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6085930.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)
![4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6085955.png)
